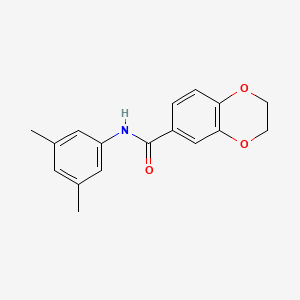

![molecular formula C21H16N2O2S2 B2821542 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide CAS No. 896344-24-4](/img/structure/B2821542.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

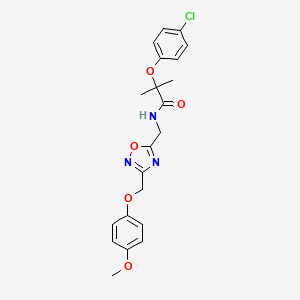

Benzo[d]thiazol is a heterocyclic compound that is ubiquitous in biologically active natural products and pharmaceutically important compounds . Benzamide is a simple compound consisting of a benzene ring connected to an amide group.

Synthesis Analysis

The synthesis of similar compounds often involves metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . For example, lithiation of 2-(methylthio)thiazole with n-BuLi occurs exclusively at C-5, and subsequent quenching with aromatic nitrile yields a 5-thiazolyl ketone .科学的研究の応用

Anticancer Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide and its derivatives have shown significant potential in anticancer research. For instance, a study by Ravinaik et al. (2021) highlights the synthesis and evaluation of similar compounds for their anticancer properties against various cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021). Additionally, Tiwari et al. (2017) explored the anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, revealing promising anticancer activity in various human cancer cell lines (Tiwari et al., 2017).

Antimicrobial Activity

Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide have also been synthesized for antimicrobial purposes. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Antioxidant Activity

The antioxidant activity of benzothiazole derivatives is another key area of research. Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives and evaluated their free radical scavenging activity, demonstrating significant antioxidant potential (Cabrera-Pérez et al., 2016).

Supramolecular Chemistry

In the field of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. Yadav and Ballabh (2020) studied the role of methyl functionality and multiple non-covalent interactions in gelation behavior, revealing interesting insights into the structural factors influencing gelation (Yadav & Ballabh, 2020).

作用機序

Target of Action

The primary targets of this compound are Gram-positive and Gram-negative bacterial strains . It has shown promising activity against Staphylococcus aureus NCIM 5021 .

Mode of Action

The compound interacts with its bacterial targets, leading to their elimination. For instance, compound C13, a derivative of the parent compound, exhibited bactericidal activity against S. aureus ATCC 43300 , eliminating the strain after 24-hour exposure .

Biochemical Pathways

It’s known that the compound interferes with the normal functioning of the bacterial cells, leading to their elimination .

Pharmacokinetics

The pharmacokinetic profile of this compound is favorable, as indicated by ADMET calculations . .

Result of Action

The result of the compound’s action is the elimination of the bacterial strains it targets. Compound C13, for instance, showed bactericidal activity against S. aureus ATCC 43300 , indicating its potential as an antibacterial agent .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S2/c1-26-18-8-4-2-6-14(18)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLKRDWDYPBLBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2821459.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2821463.png)

![methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2821466.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)

![N-(2-(dimethylamino)ethyl)-2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821473.png)

![N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2821475.png)

![2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B2821477.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2821479.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821482.png)